6-Selenopurine
Overview
Description
6-Selenopurine is a selenium-containing analog of purine, a fundamental component of nucleic acids. It was first synthesized in 1956 and has since been studied for its potential therapeutic applications, particularly in oncology . The compound is structurally similar to 6-mercaptopurine, a well-known chemotherapeutic agent, but incorporates a selenium atom in place of sulfur, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Selenopurine can be synthesized from 6-chloropurine through a nucleophilic substitution reaction with sodium hydroselenide or selenourea . The reaction typically occurs under mild conditions, with the selenium reagent acting as a nucleophile to replace the chlorine atom on the purine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Selenopurine undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxide back to the selenide form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild to moderate conditions.
Major Products:
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenide form of the compound.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
6-Selenopurine exerts its effects primarily through its incorporation into nucleic acids, disrupting DNA synthesis and inducing apoptosis in rapidly dividing cells . It competes with natural purines for binding sites on enzymes involved in nucleic acid synthesis, leading to enzyme inhibition and subsequent cell death . The compound also generates reactive oxygen species, contributing to its cytotoxic effects .
Comparison with Similar Compounds
6-Mercaptopurine: A sulfur analog of 6-selenopurine, widely used as a chemotherapeutic agent.
6-Thioguanine: Another sulfur-containing purine analog with similar therapeutic applications.
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs . The selenium atom enhances the compound’s ability to generate reactive oxygen species, potentially increasing its cytotoxicity . Additionally, this compound has shown different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development .
Properties
InChI |
InChI=1S/C5H3N4Se/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,6,7,8,9) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYNDYJSYBXGDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)[Se] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N4Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967145 | |
Record name | 1,7-Dihydro-6H-purine-6-selone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5270-30-4 | |
Record name | 1,7-Dihydro-6H-purine-6-selone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005270304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Purine-selone,7-dihydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,7-Dihydro-6H-purine-6-selone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-dihydro-6H-purine-6-selone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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